molecular formula C16H14INO3 B4387584 N-(2-iodophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(2-iodophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B4387584
M. Wt: 395.19 g/mol
InChI Key: GMJAZLYMJQOLJE-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes an iodophenyl group, a benzodioxine ring, and a carboxamide functional group

Properties

IUPAC Name

N-(2-iodophenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO3/c1-10-15(21-14-9-5-4-8-13(14)20-10)16(19)18-12-7-3-2-6-11(12)17/h2-10,15H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJAZLYMJQOLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:

    Formation of the Benzodioxine Ring: The initial step often involves the cyclization of appropriate precursors to form the benzodioxine ring. This can be achieved through the reaction of catechol derivatives with suitable alkylating agents under acidic or basic conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group is introduced via electrophilic aromatic substitution. This step usually involves the iodination of aniline derivatives using iodine or iodinating reagents like N-iodosuccinimide.

    Amidation Reaction: The final step involves the formation of the carboxamide group. This can be accomplished by reacting the iodophenyl intermediate with an appropriate amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the iodophenyl group, converting it to a phenyl group or other reduced forms.

    Substitution: The iodophenyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This can lead to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogenation reactions are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzodioxine compounds.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-iodophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide serves as a versatile intermediate for the construction of more complex molecules. Its reactivity makes it useful in the development of new synthetic methodologies and the exploration of reaction mechanisms.

Biology and Medicine

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be investigated for its interactions with biological targets, such as enzymes or receptors, and its potential therapeutic effects.

Industry

In the materials science field, this compound could be used in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-iodophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodophenyl group could facilitate interactions with hydrophobic pockets, while the carboxamide group might form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
  • N-(2-chlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
  • N-(2-fluorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Uniqueness

Compared to its analogs with different halogen substituents, N-(2-iodophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the larger atomic radius and higher reactivity of the iodine atom. This can influence the compound’s reactivity and interactions in both chemical and biological contexts, potentially leading to distinct properties and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-iodophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 2
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N-(2-iodophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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